3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene
Overview
Description
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene is an aromatic compound that features a benzene ring substituted with a fluoro group, a nitro group, and a 1H-1,2,4-triazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Triazole Formation: The formation of the 1H-1,2,4-triazol-1-yl group through cyclization reactions involving hydrazine derivatives and appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base and a polar aprotic solvent.
Major Products Formed
Reduction: The major product is 3-Fluoro-1-amino-4-(1H-1,2,4-triazol-1-yl)benzene.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-nitrophenol: Similar in structure but lacks the triazole group.
1-Fluoro-4-nitrobenzene: Similar but does not contain the triazole group.
3-Nitro-1H-1,2,4-triazole: Contains the triazole and nitro groups but lacks the fluoro substitution.
Uniqueness
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene is unique due to the combination of the fluoro, nitro, and triazole groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN4O2/c9-7-3-6(13(14)15)1-2-8(7)12-5-10-4-11-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOQNQIBUCTGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415467 | |
Record name | 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182060-01-1 | |
Record name | 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.